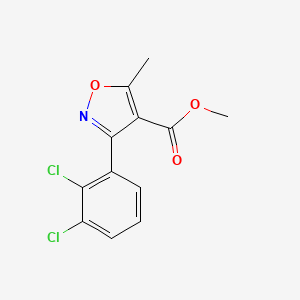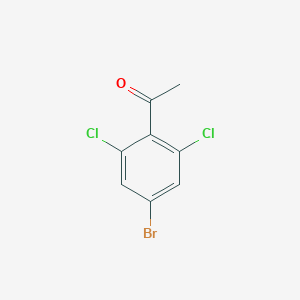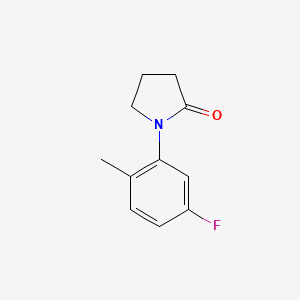
1-(1-Methoxyethenyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of styrene, where the vinyl group is substituted with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Methoxyethenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium methoxide in methanol, followed by dehydrohalogenation . Another method includes the reaction of 4-methylbenzaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal, which is then dehydrated to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methoxyethenyl)-4-methylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products Formed
Oxidation: 4-Methylbenzaldehyde, 4-Methylbenzoic acid.
Reduction: 4-Methylphenol.
Substitution: 4-Bromo-1-(1-methoxyethenyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-(1-Methoxyethenyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Methoxyethenyl)-4-methylbenzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . The compound’s effects are mediated through pathways involving electrophilic and nucleophilic reactions, depending on the specific chemical environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methoxy-1-phenylethene
- Methyl α-styryl ether
- α-Methoxystyrene
Comparison
1-(1-Methoxyethenyl)-4-methylbenzene is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to other styrene derivatives. This substitution affects the compound’s reactivity, making it more suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
51440-57-4 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
1-(1-methoxyethenyl)-4-methylbenzene |
InChI |
InChI=1S/C10H12O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7H,2H2,1,3H3 |
InChI-Schlüssel |
UOGXIPLKDOHXRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)


![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)


![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)





